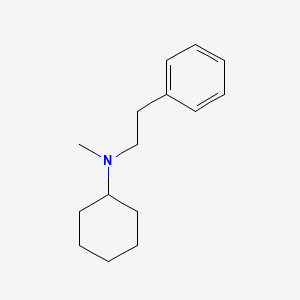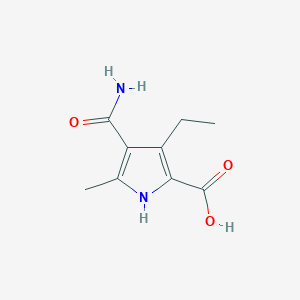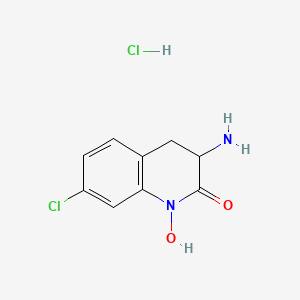![molecular formula C16H19N3O4 B2459863 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide CAS No. 1775560-69-4](/img/structure/B2459863.png)
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Due to its unique structure and properties, DMD has been extensively studied in the scientific community. It has been found to possess a variety of therapeutic properties, including anti-inflammatory, antifungal, and antiviral activities. Additionally, its ability to inhibit certain enzymes involved in the biosynthesis of fatty acids has been explored in the laboratory. DMD has also been investigated for its potential use in the treatment of certain types of cancer, as well as in the development of novel drugs and drug delivery systems.
Mécanisme D'action
The mechanism of action of DMD is still not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the biosynthesis of fatty acids. Additionally, it has been shown to possess anti-inflammatory, antifungal, and antiviral activities. Furthermore, it has been found to interact with certain proteins, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMD have been extensively studied in the laboratory. It has been found to possess anti-inflammatory, antifungal, and antiviral activities. Additionally, its ability to inhibit certain enzymes involved in the biosynthesis of fatty acids has been explored in the laboratory. Furthermore, it has been found to interact with certain proteins, which may be responsible for its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DMD in laboratory experiments include its low cost and ease of synthesis. Additionally, its ability to interact with certain proteins and inhibit certain enzymes makes it a useful tool for studying the biochemical and physiological effects of various compounds. However, it should be noted that DMD is not soluble in water, so it is not suitable for use in aqueous solutions. Additionally, its stability is affected by temperature and light, so care must be taken when handling and storing it.
Orientations Futures
The potential future directions of DMD research include further exploration of its therapeutic potential, such as its ability to inhibit certain enzymes involved in the biosynthesis of fatty acids. Additionally, its potential use in the development of novel drugs and drug delivery systems should be investigated. Additionally, further research into its biochemical and physiological effects, as well as its interactions with certain proteins, should be conducted. Finally, its potential use in the treatment of certain types of cancer should also be explored.
Méthodes De Synthèse
The synthesis of DMD begins with the reaction of 2-methylphenylacetone and 2-methyl-2-nitrobenzene-1,3-diazonium chloride. The resulting product is then oxidized with sodium hypochlorite to yield a diazaspirodecanone. This compound is then cyclized with sodium hydroxide to form DMD. This method is a relatively simple and straightforward synthesis procedure, and it is the most commonly used method for preparing DMD.
Propriétés
IUPAC Name |
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-11-4-2-3-5-12(11)17-13(20)10-19-14(21)16(18-15(19)22)6-8-23-9-7-16/h2-5H,6-10H2,1H3,(H,17,20)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUBRGBRQCOGCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)C3(CCOCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-cinnamyl-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2459784.png)

![N-[2-(pyridin-2-ylsulfanyl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide](/img/structure/B2459787.png)
![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(2,3-dimethylanilino)prop-2-en-1-one](/img/structure/B2459789.png)

![N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2459795.png)
![3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide](/img/structure/B2459796.png)

![N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2459798.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2459799.png)
![Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(2-chloro-6-fluorophenyl)propanoate](/img/structure/B2459801.png)

